5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine
Overview
Description
5-(3,4-Dimethoxyphenyl)-4H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives. For instance, 3,4-dimethoxybenzohydrazide can react with formic acid under reflux conditions to form the triazole ring.
Amination: The introduction of the amine group at the 3-position of the triazole ring can be achieved through nucleophilic substitution reactions. This step often involves the use of amine sources such as ammonia or primary amines under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the aromatic ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are often used.
Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce nitro or halogen groups to the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, 5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving triazole-containing substrates. It may also serve as a ligand in the development of new bioactive molecules.
Medicine
In medicine, triazole derivatives are known for their antifungal and antimicrobial properties. This compound could be investigated for similar activities, potentially leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, including dyes, pigments, and polymers. Its unique properties may also make it suitable for use in materials science applications.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity or acting as a catalyst in certain reactions. The methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: This compound shares the 3,4-dimethoxyphenyl group but lacks the triazole ring. It is known for its psychoactive properties and is structurally related to mescaline.
5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-3-thiol: This compound features a thiol group instead of an amine group at the 3-position of the triazole ring. It
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-15-7-4-3-6(5-8(7)16-2)9-12-10(11)14-13-9/h3-5H,1-2H3,(H3,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCGZNXGBCOYSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NN2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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